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Biomarker Changes & Clinical Outcomes

The pharmacodynamic effects of fenebrutinib are quantified through clinical, radiological, and soluble

biomarkers across Phase II and III studies. The table below summarizes the key efficacy and biomarker data.

Biomarker / Outcome
Study Phase &
Duration

Result with
Fenebrutinib

Significance / Comparator

Annualized Relapse
Rate (ARR)

Phase II OLE (96

weeks) [1] [2]

0.06 Equates to ~1 relapse every 17

years [1] [2]

T1 Gadolinium-
Enhancing (T1-Gd+)
Lesions

Phase II OLE (96

weeks) [1] [2] [3]

0 lesions detected Markers of active inflammation;

indicates suppression of focal
inflammatory activity [1] [3]

New/Enlarging T2
Lesions (annualized
rate)

Phase II OLE (96
weeks) [1] [2]

0.34 (switched
from placebo

group)

Decreased from 6.72 at end of
12-week double-blind period [1]

[2]
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Biomarker / Outcome
Study Phase &
Duration

Result with
Fenebrutinib

Significance / Comparator

Neurofilament Light
Chain (NfL)

Phase II OLE (96

weeks) [3]

Decreased to

healthy donor
range

Blood/CSF biomarker of

neuroaxonal injury; reduction
indicates reduced neuronal

damage [3]

Disability
Progression (EDSS)

Phase II OLE (96

weeks) [1] [2] [3]

No progression

observed

Measured by Expanded Disability

Status Scale (EDSS) [1] [3]

Relapse Reduction
(ARR) in RMS

Phase III

(FENhance 2, ≥96
weeks) [4] [5]

Significantly

reduced ARR

Active comparator: teriflunomide

[4] [5]

Disability
Progression in PPMS

Phase III
(FENtrepid, ≥120

weeks) [4] [5]

Non-inferior to
ocrelizumab

Primary endpoint: time to onset
of composite confirmed disability

progression (cCDP12) [4] [5]

Experimental Protocols & Methodologies

The key findings on fenebrutinib's pharmacodynamics are derived from a structured clinical development

program. Here are the detailed methodologies for the core studies.

Study Designs: The FENopta study was a Phase II, randomized, double-blind, placebo-controlled
trial over 12 weeks, with an optional open-label extension (OLE) up to 192 weeks [1] [2] [6]. The

pivotal FENhance 1 & 2 (RMS) and FENtrepid (PPMS) are Phase III, multicenter, randomized,
double-blind, double-dummy, parallel-group studies [4] [5].

Patient Populations: FENopta enrolled 109 adults (18-55 years) with Relapsing Multiple Sclerosis
(RMS) [1] [2]. The Phase III programs have larger cohorts: FENhance 1 & 2 include 1,497 RMS

patients, and FENtrepid includes 985 PPMS patients [4] [5].
Key Biomarker Assessment Methods:

MRI Analysis: The primary endpoint for FENopta was the total number of new T1-Gd+ lesions
on brain MRI scans at weeks 4, 8, and 12 [1] [2]. Secondary MRI endpoints included the

number of new or enlarging T2-weighted lesions [1] [2].
Clinical Disability Assessment: Disability progression was measured using the Expanded
Disability Status Scale (EDSS), confirmed over 12 or 24 weeks (CDP12/CDP24). The
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FENtrepid trial in PPMS uses a composite endpoint (cCDP) that also incorporates the timed

25-foot walk (T25FW) and the nine-hole peg test (9HPT) for a more sensitive measure [4] [5].
Soluble Biomarkers: An optional sub-study in FENopta involved collecting cerebrospinal fluid

(CSF) to measure drug levels and biomarkers of neuronal injury, such as Neurofilament Light
Chain (NfL) [1] [3].

Mechanism of Action & Signaling Pathways

Fenebrutinib is an oral, reversible, and non-covalent inhibitor of Bruton’s Tyrosine Kinase (BTK). Its key

pharmacodynamic property is its ability to cross the blood-brain barrier and exert dual inhibition on both

peripheral and central nervous system (CNS) compartments of inflammation [4] [5] [7].

The following diagram illustrates the proposed mechanism of fenebrutinib in multiple sclerosis,

highlighting the dual inhibition of peripheral B cells and CNS-resident microglia.

Peripheral Compartment Central Nervous System (CNS)

B Cell Receptor (BCR)
Activation

BTK in B Cells

B Cell Activation,
Proliferation, & 

Migration to CNS

↓ Acute Relapses
(Reduced T1-Gd+ lesions)

Leads to

Microglia Activation

BTK in Microglia

Chronic Neuroinflammation &
Neurodegeneration

↓ Chronic Disability Progression
(Reduced T2 lesion burden, ↓ NfL)

Leads to

Fenebrutinib
(Oral BTK Inhibitor)

Inhibits Inhibits & Crosses BBB
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This dual mechanism of action allows fenebrutinib to potentially address both the acute inflammatory

relapses driven by peripheral B cells and the chronic, smoldering disability progression linked to

compartmentalized inflammation within the CNS [4] [7].

Conclusion

In summary, current evidence indicates fenebrutinib positively impacts key MS pharmacodynamic

biomarkers by targeting BTK in both B-cells and microglia. This translates to clinical benefits of reduced

relapses and slowed disability progression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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